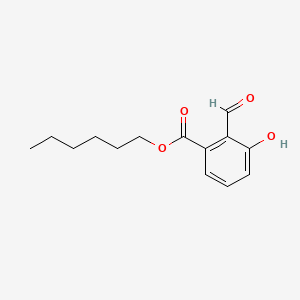
Hexyl 2-formyl-3-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 2-formyl-3-hydroxybenzoate is an organic compound known for its fungitoxic properties. It is a cuticular constituent of the bulb mite Rhizoglyphus robini, which plays a crucial role in the mite’s defense mechanism against fungal infections . The compound’s structure consists of a hexyl ester linked to a 2-formyl-3-hydroxybenzoate moiety, making it a unique ester with significant biological activity.
Métodos De Preparación
The synthesis of hexyl 2-formyl-3-hydroxybenzoate can be achieved through a two-step process :
Formylation: Methyl 3-hydroxybenzoate is formylated using hexamethylenetetramine in 75% polyphosphoric acid to produce methyl 2-formyl-3-hydroxybenzoate.
Transesterification: The resulting product undergoes a TsOH-catalyzed transesterification with hexanol in benzene to yield this compound.
Análisis De Reacciones Químicas
Hexyl 2-formyl-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts (e.g., TsOH). The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives.
Aplicaciones Científicas De Investigación
Hexyl 2-formyl-3-hydroxybenzoate has several scientific research applications :
Chemistry: It is used as a model compound in studying esterification and transesterification reactions.
Biology: Its fungitoxic properties make it a subject of interest in studying the defense mechanisms of mites and other arthropods.
Medicine: Research is ongoing to explore its potential as an antifungal agent in medical applications.
Industry: It is investigated for its potential use in agricultural settings to protect crops from fungal infections.
Mecanismo De Acción
The mechanism by which hexyl 2-formyl-3-hydroxybenzoate exerts its fungitoxic effects involves disrupting the cell membrane integrity of fungi . The compound targets specific molecular pathways that are crucial for fungal cell survival, leading to cell lysis and death. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential cell membrane components.
Comparación Con Compuestos Similares
Hexyl 2-formyl-3-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 2-formyl-3-hydroxybenzoate: Similar structure but lacks the hexyl ester group, resulting in different biological activity.
Citral: A known antifungal agent, but this compound has demonstrated higher antifungal activity.
Acaridials: While acaridials are effective against mites, this compound offers a unique mechanism of action and higher specificity against fungal pathogens.
Propiedades
Número CAS |
131524-42-0 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
hexyl 2-formyl-3-hydroxybenzoate |
InChI |
InChI=1S/C14H18O4/c1-2-3-4-5-9-18-14(17)11-7-6-8-13(16)12(11)10-15/h6-8,10,16H,2-5,9H2,1H3 |
Clave InChI |
PIQGZGXYEQYPKR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)C1=C(C(=CC=C1)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)

![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
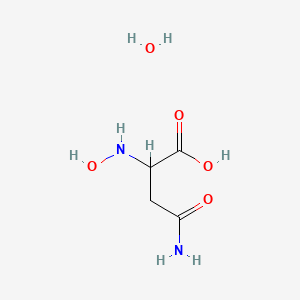
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
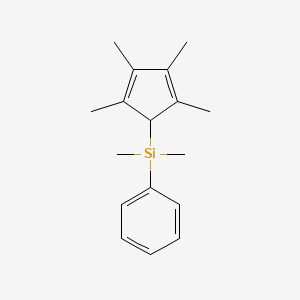
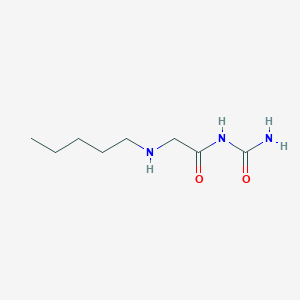
![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
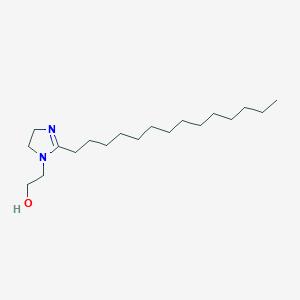
![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)
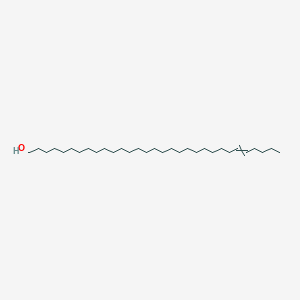

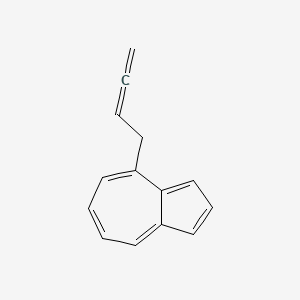
![6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate](/img/structure/B14281475.png)
